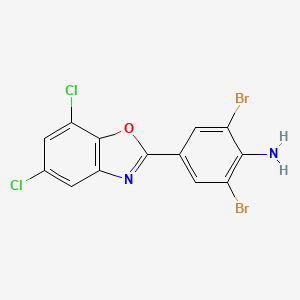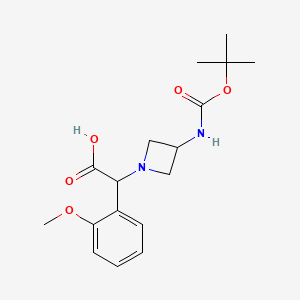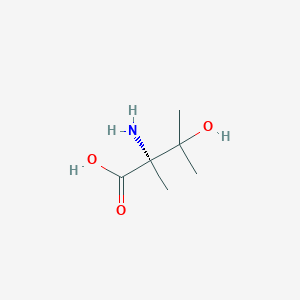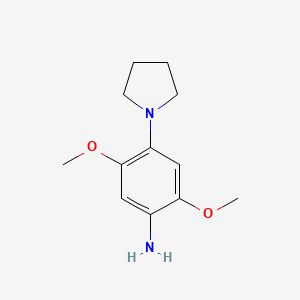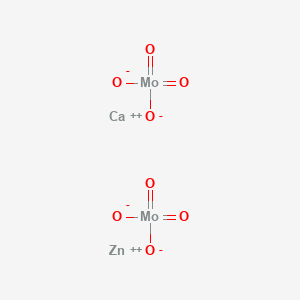
Calcium ZINC molydbate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium zinc molybdate is an inorganic compound that combines calcium, zinc, and molybdenum elements. It is known for its unique properties and applications in various fields, including industrial, chemical, and biological processes. This compound is often used as a flame retardant and corrosion inhibitor due to its stability and effectiveness .
準備方法
Synthetic Routes and Reaction Conditions: Calcium zinc molybdate can be synthesized using several methods. One common approach involves the sonochemical process, which uses ultrasonic waves to promote the reaction between calcium chloride and sodium zinc molybdate. This method helps control the size and shape of the resulting nanoparticles . Another method involves the thermal decomposition of an oxalate complex under controlled temperatures .
Industrial Production Methods: In industrial settings, calcium zinc molybdate is typically produced by reacting molybdenum trioxide with calcium carbonate and zinc oxide at high temperatures. This reaction yields calcium zinc molybdate and releases carbon dioxide as a byproduct. The compound is then purified through various chemical processes to obtain the final product .
化学反応の分析
Types of Reactions: Calcium zinc molybdate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of molybdate ions.
Common Reagents and Conditions: Common reagents used in reactions involving calcium zinc molybdate include hydrochloric acid, sodium hydroxide, and various organic solvents. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from reactions involving calcium zinc molybdate depend on the specific reaction conditions. For example, oxidation reactions may yield molybdenum trioxide, while reduction reactions can produce molybdenum dioxide .
科学的研究の応用
Calcium zinc molybdate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including the reduction of nitrophenol and the adsorption of methylene blue dye . In biology, it is studied for its potential use in antibacterial and antifungal treatments. In medicine, calcium zinc molybdate is being explored for its potential in drug delivery systems and as a component in medical imaging . Industrially, it is used in the production of high-performance lubricants and as a flame retardant in various materials .
作用機序
The mechanism of action of calcium zinc molybdate involves its interaction with various molecular targets and pathways. The compound’s molybdate ions play a crucial role in its effectiveness as a catalyst and flame retardant. These ions can interact with other molecules to promote or inhibit specific chemical reactions. Additionally, the presence of calcium and zinc ions enhances the compound’s stability and effectiveness in various applications .
類似化合物との比較
Calcium zinc molybdate is unique compared to other similar compounds due to its combination of calcium, zinc, and molybdenum elements. Similar compounds include calcium molybdate, zinc molybdate, and lead molybdate. While these compounds share some properties, calcium zinc molybdate stands out for its enhanced stability and effectiveness in various applications . For example, calcium molybdate is primarily used in ceramics and pigments, while zinc molybdate is known for its use in photocatalysis and as a white pigment .
Conclusion
Calcium zinc molybdate is a versatile compound with numerous applications in scientific research, industry, and medicine. Its unique combination of calcium, zinc, and molybdenum elements makes it an effective catalyst, flame retardant, and corrosion inhibitor. Ongoing research continues to explore new uses and improve the synthesis and application methods for this valuable compound.
特性
CAS番号 |
59786-91-3 |
|---|---|
分子式 |
CaMo2O8Zn |
分子量 |
425.4 g/mol |
IUPAC名 |
calcium;zinc;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Ca.2Mo.8O.Zn/q+2;;;;;;;4*-1;+2 |
InChIキー |
UGSQHDFPQJHGOE-UHFFFAOYSA-N |
正規SMILES |
[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Ca+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B13804956.png)
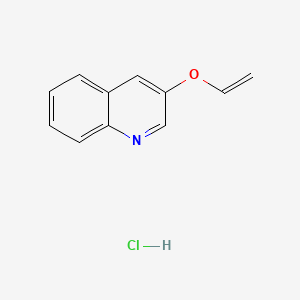
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
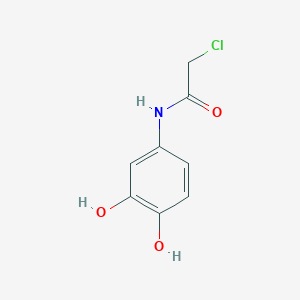
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)
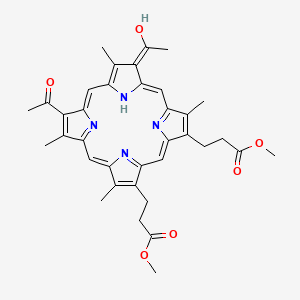

![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
